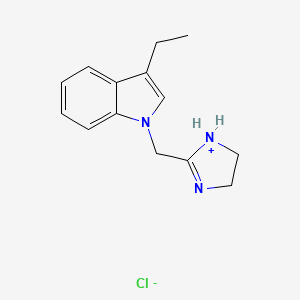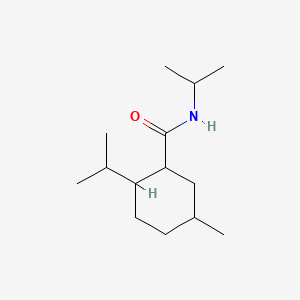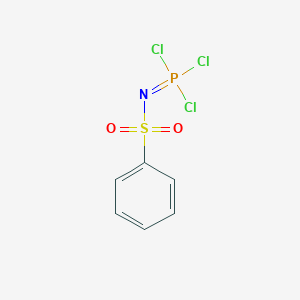
Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is a chemical compound with the molecular formula C38H76O4S2Sn. It is also known by its synonym, dioctyltinbis(isooctyl .beta.-mercaptopropionate). This compound is characterized by its unique structure, which includes a tin (Sn) atom coordinated with sulfur (S) atoms and ester groups. It is primarily used in various industrial applications due to its stabilizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate typically involves the reaction of dioctyltin oxide with isooctyl mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dioctyltin oxide} + \text{Isooctyl mercaptopropionate} \rightarrow \text{Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate} ]
Industrial Production Methods
In an industrial setting, the production of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to enhance the thermal stability of polymers.
Biology: Investigated for its potential use in biological systems due to its unique coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other plastics.
Mecanismo De Acción
The mechanism of action of diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate involves its ability to stabilize polymers by interacting with the polymer chains and preventing degradation. The tin atom in the compound plays a crucial role in this stabilization process by forming strong bonds with the polymer chains, thereby enhancing their thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
- Dioctyltin dilaurate
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Uniqueness
Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate is unique due to its specific structure, which includes both ester and sulfur groups coordinated with a tin atom. This unique structure imparts superior stabilizing properties compared to other similar compounds, making it highly effective in industrial applications.
Propiedades
Número CAS |
50788-67-5 |
|---|---|
Fórmula molecular |
C38H76O4S2Sn |
Peso molecular |
779.9 g/mol |
Nombre IUPAC |
6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C8H17.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;2*1-3-5-7-8-6-4-2;/h2*10,14H,3-9H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
DLSNCIMATOOTPT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)

